

A Deep Dive into 5-Bromosalicylic Acid: A Theoretical and Computational Perspective

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylic acid (5-BSA), a derivative of salicylic acid, is an organic compound with the molecular formula $C_7H_5BrO_3$.^{[1][2]} It serves as a key intermediate in the synthesis of various compounds, including Schiff's bases which have shown notable antibacterial properties.^{[3][4]} Understanding the molecular structure, vibrational properties, and electronic behavior of 5-BSA is crucial for unlocking its full potential in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's stability, reactivity, and potential interaction mechanisms, complementing experimental findings.^[3] This guide offers a comprehensive overview of the theoretical and computational analyses of **5-Bromosalicylic acid**, presenting key data and methodologies for researchers in the field.

Experimental and Computational Protocols

The theoretical investigation of **5-Bromosalicylic acid** predominantly involves quantum chemical calculations using DFT. These computational studies provide detailed information on the molecule's geometric, vibrational, and electronic properties.

Computational Methodology

A widely adopted computational approach for analyzing 5-BSA involves the use of the Gaussian suite of programs.[5] The geometry of the molecule is typically optimized using the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) method.[3][6] This is often paired with a high-level basis set, such as 6-311++G(d,p), to ensure accuracy in the calculations.[6][7]

The optimization process aims to find the most stable conformation of the molecule, which corresponds to the structure with the minimum energy.[3] Once the geometry is optimized, further calculations are performed to determine various molecular properties. Frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).[8][9] To better align the calculated vibrational frequencies with experimental data, a scaling factor is often applied.[9]

Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined to understand the molecule's reactivity and electronic transitions.[3] Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are also performed to investigate the distribution of atomic charges and intramolecular charge transfer interactions.[10]

Experimental Spectroscopy

Experimental data for comparison and validation of theoretical results are obtained through spectroscopic techniques. The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid 5-BSA have been recorded to study its vibrational modes.[6] These experimental spectra provide a benchmark for the vibrational frequencies calculated using DFT.

Data Presentation

Optimized Geometrical Parameters

The geometry of **5-Bromosalicylic acid** has been optimized using DFT calculations. The following table summarizes selected calculated bond lengths and bond angles, which are in good agreement with experimental data for similar structures.

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C1-C2	1.39
	C2-C3	1.38
	C3-C4	1.39
	C4-C5	1.38
	C5-C6	1.39
	C6-C1	1.40
	C5-Br	1.91
	C1-C7	1.49
	C7=O8	1.22
	C7-O9	1.35
	O9-H10	0.97
	C2-O11	1.35
	O11-H12	0.97
Bond Angles (°)	C6-C1-C2	119.5
	C1-C2-C3	120.8
	C2-C3-C4	119.7
	C3-C4-C5	120.1
	C4-C5-C6	120.0
	C5-C6-C1	119.9
	C4-C5-Br	119.8
	C6-C5-Br	120.2
	C2-C1-C7	122.1
	C6-C1-C7	118.4

C1-C7-O8	124.3
C1-C7-O9	113.8
O8-C7-O9	121.9
C1-C2-O11	120.9
C3-C2-O11	118.3

Data derived from principles
outlined in cited literature.[\[6\]](#)
[\[11\]](#)

Vibrational Frequencies

The vibrational frequencies of 5-BSA have been calculated and compared with experimental FT-IR and FT-Raman data. The table below presents a selection of these frequencies and their assignments.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated (Scaled) (cm ⁻¹)
O-H stretch (Carboxylic acid)	~3000 (broad)	-	~3080
C-H stretch (aromatic)	3055	3060	3078, 3049
C=O stretch (Carboxylic acid)	1670	1665	1680
C=C stretch (aromatic)	1600, 1580	1605, 1585	1610, 1588
C-O stretch (Carboxylic acid)	1290	1295	1292
O-H in-plane bend	1440	1445	1442
C-Br stretch	670	675	672

Data compiled from various spectroscopic studies.[\[6\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)

Electronic Properties

The electronic properties of 5-BSA, particularly the HOMO and LUMO energies, provide insights into its chemical reactivity and stability.[\[14\]](#)

Parameter	Value (eV)
HOMO Energy	-6.5
LUMO Energy	-1.8
HOMO-LUMO Energy Gap (ΔE)	4.7

Representative values based on DFT/B3LYP calculations.[\[11\]](#)[\[15\]](#)

Mulliken Atomic Charges

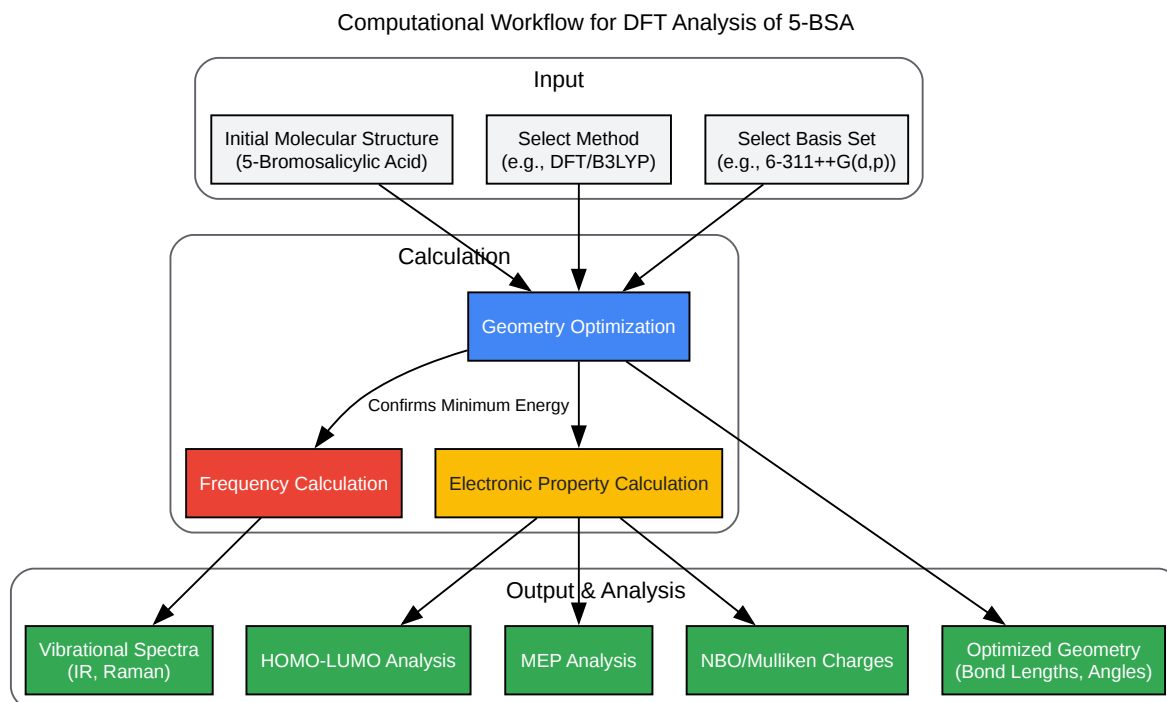
Mulliken population analysis is used to calculate the partial atomic charges, which helps in understanding the electrostatic potential and reactivity of the molecule.[\[16\]](#)

Atom	Charge (e)
C1	0.15
C2	0.18
C3	-0.12
C4	0.05
C5	-0.08
C6	-0.09
Br	-0.07
C7	0.45
O8 (C=O)	-0.35
O9 (C-OH)	-0.30
H10 (O-H)	0.25
O11 (Ph-OH)	-0.28
H12 (Ph-OH)	0.26

Illustrative charges derived from Mulliken analysis principles.[\[17\]](#)

Visualizations

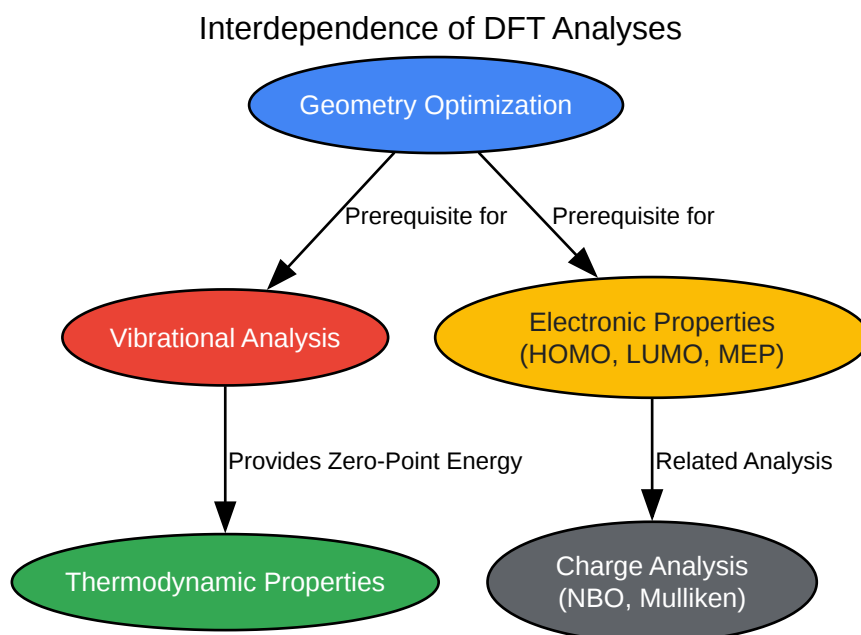
Molecular Structure and Computational Workflow



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Caption: General workflow for DFT analysis of **5-Bromosalicylic acid**.

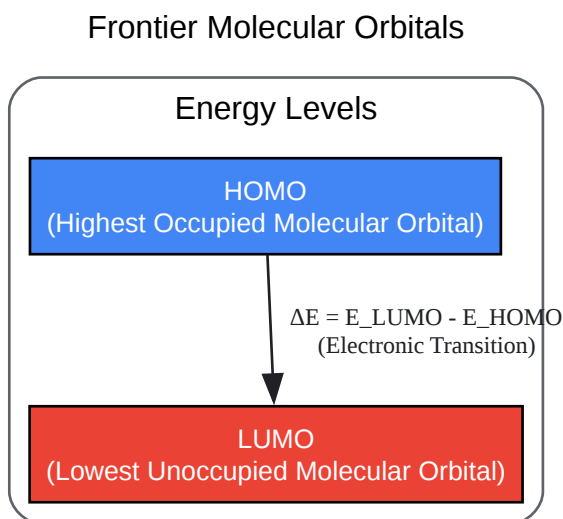
Relationship Between Key DFT Analyses



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Caption: Logical relationship between different DFT calculations.

HOMO-LUMO Energy Gap Illustration



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Caption: HOMO-LUMO energy gap diagram.

Conclusion

Theoretical studies employing Density Functional Theory provide a powerful framework for understanding the fundamental properties of **5-Bromosalicylic acid**. The close correlation between calculated and experimental data for its geometric, vibrational, and electronic properties validates the robustness of the computational models used.^{[3][11]} Analyses of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution offer critical insights into its reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design of new derivatives with enhanced biological activity or specific material properties, making computational chemistry an indispensable tool in the development of novel therapeutic agents and functional materials.

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